molecular formula C10H10ClN3O2 B12110294 Methyl 4-chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylate

Methyl 4-chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylate

Cat. No.: B12110294
M. Wt: 239.66 g/mol
InChI Key: JTCCDRGZPLSANB-UHFFFAOYSA-N
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Description

Methyl 4-chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylate is a heterocyclic compound that features a pyrimidoazepine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a chlorinated pyrimidine derivative with an amine can lead to the formation of the azepine ring, followed by esterification to introduce the methyl carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Methyl 4-chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound can modulate the activity of these targets through binding interactions, leading to changes in biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylate is unique due to its specific substitution pattern and the presence of the methyl carboxylate group, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

IUPAC Name

methyl 4-chloro-8,9-dihydro-7H-pyrimido[4,5-b]azepine-6-carboxylate

InChI

InChI=1S/C10H10ClN3O2/c1-16-10(15)6-2-3-12-9-7(4-6)8(11)13-5-14-9/h4-5H,2-3H2,1H3,(H,12,13,14)

InChI Key

JTCCDRGZPLSANB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(NCC1)N=CN=C2Cl

Origin of Product

United States

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